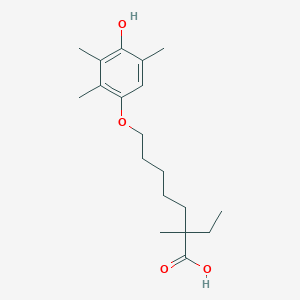![molecular formula C54H34N4O5 B14302520 Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate CAS No. 112824-16-5](/img/structure/B14302520.png)
Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its electron-rich characteristics, making it a valuable component in organic electronics and photonics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate typically involves the polymerization of a 1,4-bis(3-phenylquinoxalin-2-yl)benzene unit with other units such as DPP (diketopyrrolopyrrole) and isoindigo . The reaction conditions often include the use of catalysts and specific solvents to facilitate the polymerization process. For instance, the use of thiophene-based DDP (diketopyrrolopyrrole) has been shown to produce polymers with narrow band gaps and high mobility .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of flexible organic field-effect transistors (OFETs) fabricated by 3D printing has been explored, indicating potential for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more hydrogenated forms of the compound.
Applications De Recherche Scientifique
Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate has several scientific research applications:
Chemistry: Used in the development of new polymers with unique electronic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the fabrication of organic electronic devices, including OFETs and photovoltaic cells.
Mécanisme D'action
The mechanism by which Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate exerts its effects involves its interaction with molecular targets through its electron-rich quinoxaline core. This interaction can influence various pathways, including electron transport and energy transfer processes. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-bis(3-phenylquinoxalin-2-yl)benzene: Shares a similar quinoxaline core but lacks the oxydibenzoate component.
Diketopyrrolopyrrole (DPP) derivatives: Known for their electronic properties and used in similar applications.
Isoindigo derivatives: Also used in organic electronics and share some structural similarities.
Uniqueness
Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate stands out due to its unique combination of the quinoxaline core and oxydibenzoate groups, which confer distinct electronic and photonic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Propriétés
Numéro CAS |
112824-16-5 |
|---|---|
Formule moléculaire |
C54H34N4O5 |
Poids moléculaire |
818.9 g/mol |
Nom IUPAC |
[4-(3-phenylquinoxalin-2-yl)phenyl] 4-[4-[4-(3-phenylquinoxalin-2-yl)phenoxy]carbonylphenoxy]benzoate |
InChI |
InChI=1S/C54H34N4O5/c59-53(62-43-27-19-37(20-28-43)51-49(35-11-3-1-4-12-35)55-45-15-7-9-17-47(45)57-51)39-23-31-41(32-24-39)61-42-33-25-40(26-34-42)54(60)63-44-29-21-38(22-30-44)52-50(36-13-5-2-6-14-36)56-46-16-8-10-18-48(46)58-52/h1-34H |
Clé InChI |
YRTDBNDCJLLJDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)OC6=CC=C(C=C6)C(=O)OC7=CC=C(C=C7)C8=NC9=CC=CC=C9N=C8C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


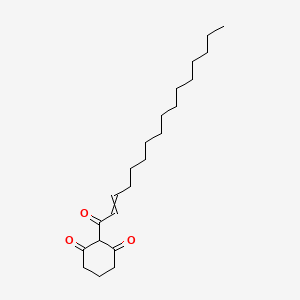

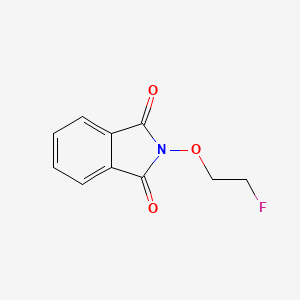
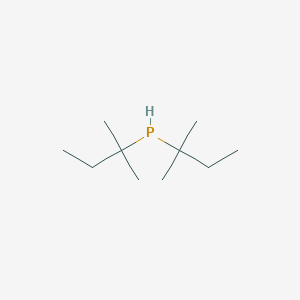

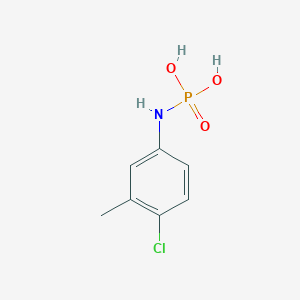
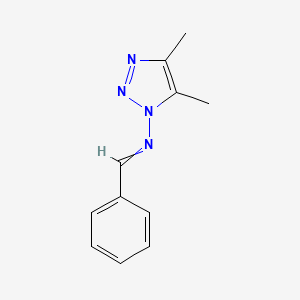

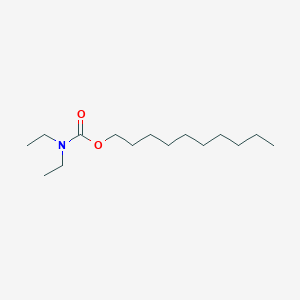
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
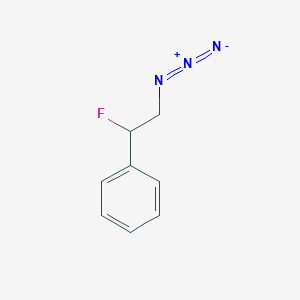
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
